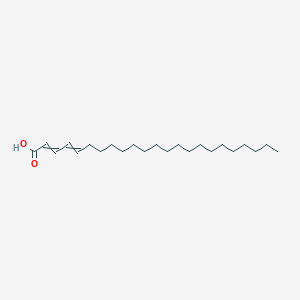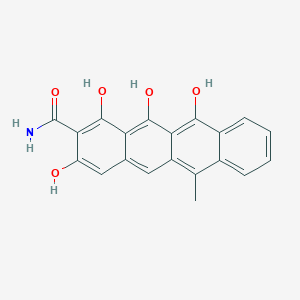
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide is an organic compound with the molecular formula C20H15NO6. It is a member of the tetracene family, characterized by its four-ring structure and multiple hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct placement of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
Applications De Recherche Scientifique
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide: Similar structure but with an additional hydroxyl group.
4-Hydroxy-6-methylpretetramide: Contains additional hydroxyl groups and is part of the pretetramide class.
Uniqueness
1,3,11,12-Tetrahydroxy-6-methyltetracene-2-carboxamide is unique due to its specific arrangement of hydroxyl groups and the presence of a carboxamide group.
Propriétés
Numéro CAS |
115706-70-2 |
|---|---|
Formule moléculaire |
C20H15NO5 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1,3,11,12-tetrahydroxy-6-methyltetracene-2-carboxamide |
InChI |
InChI=1S/C20H15NO5/c1-8-10-4-2-3-5-11(10)17(23)15-12(8)6-9-7-13(22)16(20(21)26)19(25)14(9)18(15)24/h2-7,22-25H,1H3,(H2,21,26) |
Clé InChI |
SVBXHYZJRRFMJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C3C=C(C(=C(C3=C(C2=C(C4=CC=CC=C14)O)O)O)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

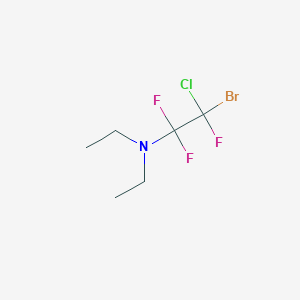
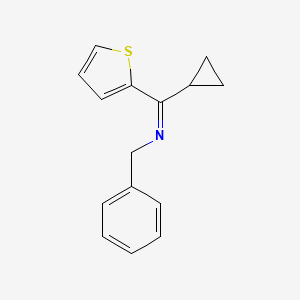
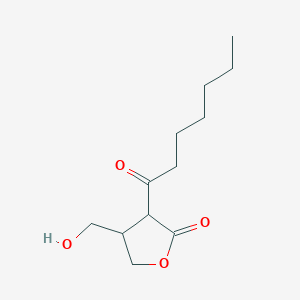

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
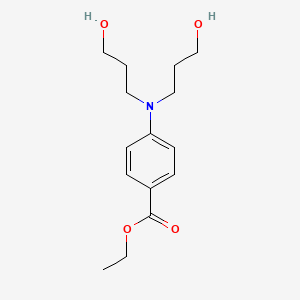
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
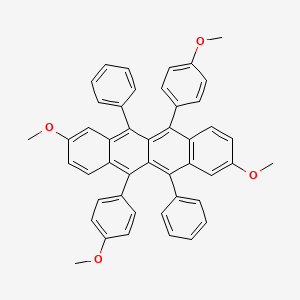
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
